5-Amino-2-((3-carboxy-4-hydroxyphenyl)amino)benzoic acid
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Overview
Description
5-Amino-2-((3-carboxy-4-hydroxyphenyl)amino)benzoic acid, also known as 2-Hydroxy-5-Amino-N-(2-carboxy-4-aminophenyl)benzoic Acid, is a compound with the molecular formula C14H12N2O5 . It is an aromatic amine, an amino acid, a member of phenols, a monocarboxylic acid, and a monohydroxybenzoic acid .
Molecular Structure Analysis
The molecular structure of 5-Amino-2-((3-carboxy-4-hydroxyphenyl)amino)benzoic acid can be represented by the SMILES string: NC1=CC=C (NC2=CC=C (O)C (C (=O)O)=C2)C (C (=O)O)=C1 .Scientific Research Applications
Electrochemical Studies
The electrochemical behavior of compounds related to 5-Amino-2-((3-carboxy-4-hydroxyphenyl)amino)benzoic acid, such as azo-benzoic acids, has been extensively studied. These studies explore the electrochemical reduction processes of these compounds, revealing their potential applications in electrochemical sensors and devices. For instance, the electrochemical reduction of azo compounds, including those structurally related to the specified chemical, shows significant pH dependence and follows a complex mechanism leading to products like 5-amino salicylic acid. This process highlights the compound's relevance in electrochemical applications and its potential utility in environmental monitoring and analytical chemistry (Mandić et al., 2004).
Biosynthesis and Natural Products
3-Amino-5-hydroxy benzoic acid (3,5-AHBA), a compound closely related to 5-Amino-2-((3-carboxy-4-hydroxyphenyl)amino)benzoic acid, serves as a precursor for a wide range of natural products. The biosynthesis of AHBA-derived compounds is critical for the development of new pharmaceuticals and bioactive molecules. These natural products include naphthalenic and benzenic ansamycins, saliniketals, and the mitomycin family, showcasing the compound's importance in the discovery and development of new drugs (Kang, Shen, & Bai, 2012).
Material Science Applications
In material science, derivatives of 5-Amino-2-((3-carboxy-4-hydroxyphenyl)amino)benzoic acid are utilized for the functional modification of polymers. These modifications aim to enhance the polymers' properties, such as thermal stability and biocompatibility, making them suitable for a wide range of applications, including medical devices, drug delivery systems, and environmentally friendly materials. The synthesis and application of these derivatives demonstrate the compound's versatility and potential in developing new materials with improved performance (Aly & El-Mohdy, 2015).
Mechanism of Action
Target of Action
Similar compounds are often used in the synthesis of dyes and in Suzuki–Miyaura cross-coupling reactions , which suggests that its targets could be related to these applications.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially interact with its targets through the formation of carbon-carbon bonds . This process involves the oxidative addition of electrophilic organic groups and the transmetalation of nucleophilic organic groups from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially affect pathways related to carbon-carbon bond formation .
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially facilitate the formation of carbon-carbon bonds , which could have various downstream effects depending on the specific targets and pathways involved.
Action Environment
In the context of suzuki–miyaura cross-coupling reactions, the reaction conditions are noted to be exceptionally mild and tolerant of various functional groups , which suggests that the compound could potentially exhibit stability and efficacy under a range of environmental conditions.
properties
IUPAC Name |
5-amino-2-(3-carboxy-4-hydroxyanilino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c15-7-1-3-11(9(5-7)13(18)19)16-8-2-4-12(17)10(6-8)14(20)21/h1-6,16-17H,15H2,(H,18,19)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKYNYBONZATNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)O)NC2=CC(=C(C=C2)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1797983-23-3 |
Source
|
Record name | 2-Hydroxy-5-((2-carboxy-4-aminophenyl)amino)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797983233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-HYDROXY-5-((2-CARBOXY-4-AMINOPHENYL)AMINO)BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY54CYJ2M4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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